molecular formula C3H4Cl2NSi B229327 Propanenitrile, 3-(dichlorosilyl)- CAS No. 1071-74-5

Propanenitrile, 3-(dichlorosilyl)-

Cat. No.: B229327
CAS No.: 1071-74-5
M. Wt: 153.06 g/mol
InChI Key: VXAXAGJOZVXPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-(dichlorosilyl)-, is a nitrile compound featuring a propanenitrile backbone with a dichlorosilyl (-SiCl₂) functional group at the 3-position. While specific data for this compound are absent in the provided evidence, its structure suggests reactivity influenced by both the nitrile group and the dichlorosilyl moiety. However, the lack of direct references to this compound in the evidence necessitates comparisons with structurally related propanenitrile derivatives.

Properties

CAS No.

1071-74-5

Molecular Formula

C3H4Cl2NSi

Molecular Weight

153.06 g/mol

InChI

InChI=1S/C3H4Cl2NSi/c4-7(5)3-1-2-6/h1,3H2

InChI Key

VXAXAGJOZVXPJA-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)Cl)C#N

Canonical SMILES

C(C[Si](Cl)Cl)C#N

Other CAS No.

1071-74-5

Synonyms

3-(Dichlorosilyl)propanenitrile

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Propanenitrile Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) CAS/EC Number Key Characteristics
Propanenitrile, 3-(dichlorosilyl)-* C₃H₅Cl₂NSi ~170.53 (estimated) Not available Hypothetical: High reactivity due to -SiCl₂; potential for hydrolysis and siloxane formation.
Propanenitrile, 3-(ethenyloxy)- C₅H₇NO 97.12 37452-25-8 Polymerizable ethenyloxy group; used in homopolymer synthesis.
Propanenitrile, 3-methoxy C₄H₇NO 85.10 Not provided IR spectral data available (gas phase); methoxy group enhances stability .
Propanenitrile, 3-(diethylamino)- C₇H₁₄N₂ 126.20 5351-04-2 Tertiary amine functionality; applications in organic synthesis or catalysis.
Propanenitrile, 3-(dimethylamino)- C₅H₁₀N₂ 98.15 1738-25-6 Similar to diethylamino derivative but with lower molecular weight and steric bulk.
Complex benzothiazolyl derivative** C₂₀H₁₆Cl₂N₄S ~435.34 (estimated) EC 606-837-3 Azo-benzothiazole substituent; likely used in dyes or photochemical applications.

*Hypothetical compound based on naming convention; **Propanenitrile, 3-[[4-[2-(5,7-dichloro-2-benzothiazolyl)diazenyl]-3-methylphenyl]ethylamino]-

Reactivity and Functional Group Influence

  • Dichlorosilyl Group: Expected to undergo hydrolysis to form silanols (Si-OH), enabling crosslinking or surface grafting. Comparable silicon-containing compounds are pivotal in materials science, though direct evidence for this derivative is lacking.
  • Ethenyloxy Group : The homopolymer (CAS 37452-25-8) demonstrates utility in polymer chemistry, where the ethenyloxy group enables chain propagation .
  • Amino Groups (Diethylamino/Dimethylamino): These substituents enhance nucleophilicity, making the compounds suitable as intermediates in pharmaceuticals or ligands in coordination chemistry .

Spectroscopic and Structural Data

  • 3-Methoxy Derivative : NIST provides IR spectral data for the gas phase, critical for structural verification .
  • Benzothiazolyl-Azo Derivative : The extended conjugation from the azo and benzothiazole groups suggests strong UV-Vis absorption, typical for dyes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.